molecular formula C21H25N3O5S B7687442 4-Methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

4-Methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

Cat. No.: B7687442
M. Wt: 431.5 g/mol
InChI Key: PAOJHBAUVYZXBJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a sulfonamide group, an oxadiazole ring, and methoxy substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methoxy Substitution: Methoxy groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

4-Methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Material Science: Explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamide, N-(4-methoxyphenyl)-: Similar structure with methoxy and sulfonamide groups but lacks the oxadiazole ring.

    4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline: Contains methoxy and phenyl groups but differs in the core structure.

    2-Methoxy-4-propylphenol: Shares methoxy and propyl groups but has a simpler structure without the sulfonamide and oxadiazole functionalities.

Uniqueness

4-Methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring system enhances the compound’s stability, reactivity, and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-6-20-22-21(29-23-20)18-13-17(11-12-19(18)28-4)30(25,26)24(2)14-15-7-9-16(27-3)10-8-15/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOJHBAUVYZXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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